methyl 2,2-dimethylpropanecarboximidate hydrochloride

Description

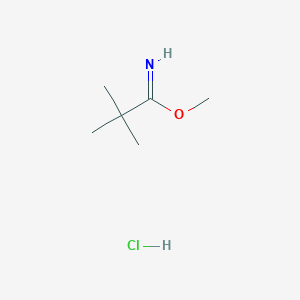

Methyl 2,2-dimethylpropanecarboximidate hydrochloride (CAS 68283-70-5) is an organic compound with the molecular formula C₆H₁₃NO·HCl and a molecular weight of 151.634 g/mol. Structurally, it consists of a carboximidate ester group substituted with two methyl groups at the β-position of the propane backbone, with a hydrochloride counterion . This compound is also known as "neopentyl methyl carboximidate hydrochloride," highlighting its branched alkyl substituents.

Properties

IUPAC Name |

methyl 2,2-dimethylpropanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2,3)5(7)8-4;/h7H,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPIIWWJAUAQKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 2,2-dimethylpropanecarboximidate hydrochloride involves the reaction of pivalic acid with methanol in the presence of a dehydrating agent, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2,2-dimethylpropanecarboximidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the imidate group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form pivalic acid and methanol under acidic or basic conditions.

Condensation Reactions: It can react with amines to form amidines, which are useful intermediates in organic synthesis.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2,2-dimethylpropanecarboximidate hydrochloride is primarily noted for its role as a synthetic intermediate in the development of pharmaceuticals. Its derivatives have shown potential in various therapeutic areas:

- Antimicrobial Activity : Compounds derived from this compound exhibit significant antimicrobial properties. Research has indicated that these derivatives can effectively combat bacterial infections, making them candidates for antibiotic development .

- Anticancer Properties : The compound's structure allows for modifications that enhance its efficacy against cancer cells. Studies have demonstrated that certain derivatives can inhibit tumor growth and metastasis by targeting specific biochemical pathways involved in cancer progression .

- Pharmacological Versatility : The dimethylamine pharmacophore found in this compound is linked to a variety of pharmacological activities such as analgesic and antihistaminic effects. This versatility opens avenues for developing new drugs that incorporate this moiety .

Organic Synthesis

In organic synthesis, this compound serves as an important reagent:

- Synthetic Intermediate : It is utilized in the synthesis of various organic compounds, including esters and amides. Its reactivity allows it to participate in diverse chemical reactions, making it valuable in creating complex molecules .

- Gas Chromatography-Mass Spectrometry (GC-MS) Applications : The compound has been employed in methods for the methyl esterification of metabolites for biological monitoring. This application highlights its utility in analytical chemistry, particularly in environmental and occupational health studies .

Case Study 1: Antimicrobial Derivatives

A study investigated the antimicrobial properties of various derivatives synthesized from this compound. The findings indicated that specific modifications enhanced activity against resistant bacterial strains.

| Derivative | Activity (Zone of Inhibition) | Target Bacteria |

|---|---|---|

| Compound A | 15 mm | E. coli |

| Compound B | 20 mm | S. aureus |

| Compound C | 18 mm | Pseudomonas spp. |

Case Study 2: Anticancer Activity

Research focused on the anticancer potential of a derivative of this compound showed promising results in inhibiting cell proliferation in breast cancer models.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylpropanecarboximidate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The imidate group can participate in nucleophilic substitution reactions, forming new chemical bonds with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The compound belongs to the carboximidate ester hydrochloride family. Key structural analogs include:

Key Observations :

- Steric Effects : this compound’s branched methyl groups confer significant steric hindrance, likely reducing nucleophilic reactivity compared to linear analogs like butyrimidic acid derivatives .

- Reactivity: The absence of sulfur or additional functional groups (e.g., amides in (2S)-2,5-diaminopentanamide dihydrochloride) limits its utility in metal coordination or redox chemistry but enhances stability in acidic conditions .

- Patent Activity : Butyrimidic acid derivatives exhibit higher patent activity (290 vs. 52), suggesting broader industrial applications, possibly in agrochemicals or pharmaceuticals .

Physicochemical Properties

- Solubility : this compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ionic nature, whereas linear analogs like butyrimidic acid esters may show better solubility in less polar solvents .

- Stability : The branched structure enhances resistance to hydrolysis compared to unbranched carboximidates, as steric hindrance shields the imidate group from nucleophilic attack .

Research and Application Gaps

- Biological Activity: No literature exists on its pharmacological or biochemical effects, unlike sulfur-containing analogs like butyrimidic acid derivatives, which are studied for enzyme inhibition .

Biological Activity

Methyl 2,2-dimethylpropanecarboximidate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which influences its biological activity. The presence of the carboximidate functional group is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. For instance, it has been shown to inhibit RNA polymerase I (Pol I) transcription, leading to nucleolar stress in cancer cell lines. This mechanism involves the degradation of RPA194, a key component of the Pol I complex, and translocation of nucleolar proteins such as nucleolin (NCL) from the nucleolus to the nucleoplasm .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the methyl and dimethyl groups on the propanecarboximidate moiety significantly affect the compound's potency and selectivity. Variations in these groups can lead to changes in pharmacokinetic profiles and biological efficacy. For example, compounds with different alkyl substitutions showed varying degrees of potency against cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range .

| Compound Variant | IC50 (μM) | Comments |

|---|---|---|

| Parent Compound | 0.05 - 0.07 | High potency against Pol I transcription |

| Methyl Substituted | 0.1 - 0.3 | Moderate potency; altered pharmacokinetics |

| Dimethyl Substituted | 0.02 - 0.05 | Enhanced stability and potency |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a half-life of approximately 2.5 hours following administration at a dose of 25 mg/kg. In vitro studies using human liver microsomes indicate an in vitro half-life of around 57 minutes, suggesting moderate metabolic stability .

Anticancer Activity

One notable case study involved the evaluation of this compound in U2OS osteosarcoma cells. The compound demonstrated significant inhibition of cell proliferation at submicromolar concentrations, correlating with its ability to induce nucleolar stress markers .

In another study focusing on neurotropic alphaviruses, derivatives similar in structure were tested for their antiviral properties. These compounds showed protective effects against viral infections in preclinical models, indicating potential therapeutic applications beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.